(Z,Z)-Heptadeca-1,8,11-triene
Description
Structure
3D Structure
Properties
CAS No. |
56134-03-3 |
|---|---|
Molecular Formula |
C17H30 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
(8Z,11Z)-heptadeca-1,8,11-triene |
InChI |
InChI=1S/C17H30/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,12,14-15,17H,1,4-11,13,16H2,2H3/b14-12-,17-15- |
InChI Key |
XFZBIINLEPBMDY-NERFDCTISA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCC=C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCC=C |
Origin of Product |
United States |
Occurrence and Natural Bioproduction of Z,z Heptadeca 1,8,11 Triene
Identification of Biological Sources and Natural Habitats
The presence of (Z,Z)-Heptadeca-1,8,11-triene and structurally similar polyunsaturated hydrocarbons has been documented across different biological kingdoms, highlighting their diverse roles in nature.
Microorganisms
While the biosynthesis of polyenes is well-established in various microorganisms, particularly actinomycetes and certain bacteria, the specific production of this compound is not prominently documented in publicly available research. researchgate.netnih.gov Microorganisms are known to produce a vast array of polyene macrolides, which are complex structures synthesized via polyketide synthase (PKS) pathways. researchgate.netnih.gov Additionally, some bacteria produce simpler aryl polyenes. mdpi.comnih.gov These biosynthetic pathways involve elongation and desaturation steps that could theoretically lead to the formation of various polyunsaturated hydrocarbons. mdpi.comnih.gov
Flora
Certain plant species are known to produce a variety of polyunsaturated hydrocarbons. For instance, compounds structurally related to this compound, such as heptadeca-1,8,15-trien-11,13-diyne, have been identified in plants like Chrysanthemum leucanthemum. phytobank.ca The biosynthesis of such compounds in plants often involves pathways that generate a diverse array of secondary metabolites with various ecological functions.
Fauna, with Emphasis on Arthropods
The most significant and well-documented occurrences of this compound are within the animal kingdom, specifically among arthropods. In many insect species, particularly moths (Lepidoptera), similar polyunsaturated hydrocarbons function as sex pheromones. ontosight.ainih.govfrontiersin.org These chemical signals are crucial for communication, primarily for attracting mates. ontosight.ai The specific blend and ratio of different hydrocarbons and their isomers are often species-specific, ensuring reproductive isolation. The detection of these compounds is typically achieved through gas chromatography-mass spectrometry (GC-MS) analysis of extracts from pheromone glands. ontosight.ai
Biosynthetic Pathways and Enzymology of this compound Formation
The biosynthesis of this compound and other insect pheromones is a specialized metabolic process that begins with fatty acid synthesis and involves a series of modifications by specific enzymes to create the final active compounds. frontiersin.org
Elongation Reactions in Polyene Biosynthesis
The carbon backbone of this compound originates from common fatty acid precursors. The general biosynthetic pathway for insect pheromones starts with the synthesis of saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18). nih.govfrontiersin.org These precursors can then undergo elongation reactions to achieve the required chain length. In the case of a C17 compound like this compound, the pathway likely involves either the elongation of a C16 precursor or the shortening of a C18 precursor. The enzymes responsible for these chain-length modifications are crucial in determining the final structure of the pheromone component. nih.gov
Desaturation Mechanisms and Stereochemical Control
The introduction of double bonds into the fatty acid chain is a critical step in the biosynthesis of this compound and is catalyzed by a class of enzymes known as acyl-CoA desaturases. frontiersin.orgcore.ac.uk These enzymes exhibit remarkable regio- and stereospecificity, inserting double bonds at specific positions and with a defined geometry (either cis (Z) or trans (E)). nih.govfrontiersin.org
The formation of a polyunsaturated compound like this compound requires multiple desaturation steps. The biosynthesis would involve a sequence of desaturase enzymes, each acting on the product of the previous reaction. For example, a Δ11-desaturase could introduce the first double bond, followed by the action of other desaturases to create the 1,8,11-triene system. nih.govfrontiersin.org The stereochemical outcome of these reactions, resulting in the (Z,Z) configuration, is strictly controlled by the active site of the specific desaturase enzymes involved. nih.gov In some cases, a single multifunctional desaturase can catalyze multiple desaturation steps in a biosynthetic pathway. core.ac.ukepa.gov
Table 1: Documented Occurrences of Related Polyunsaturated Hydrocarbons
| Species/Group | Compound Class | Method of Identification | Reference |
|---|---|---|---|
| Chrysanthemum leucanthemum | Enyne (Heptadeca-1,8,15-trien-11,13-diyne) | Not Specified | phytobank.ca |
| Moths (Lepidoptera) | Polyunsaturated Hydrocarbons (Pheromones) | GC-MS | ontosight.ai |
Table 2: Key Enzymes in Polyene Biosynthesis
| Enzyme Class | Function | Precursor(s) | Product(s) | Reference |
|---|---|---|---|---|
| Acyl-CoA Desaturases | Introduction of double bonds | Saturated/Monounsaturated Fatty Acyl-CoAs | Unsaturated Fatty Acyl-CoAs | frontiersin.orgcore.ac.uk |
| Elongases | Chain elongation | Fatty Acyl-CoAs | Longer-chain Fatty Acyl-CoAs | mdpi.com |
| Fatty Acid Synthases | De novo synthesis of fatty acids | Acetyl-CoA, Malonyl-CoA | Saturated Fatty Acids (e.g., Palmitic Acid) | frontiersin.org |
Genetic Regulation of Biosynthetic Enzymes
The biosynthesis of this compound is a multi-step process governed by a suite of enzymes whose expression is under tight genetic control. While direct genetic studies exclusively on this compound are limited, the regulatory mechanisms can be inferred from the well-documented biosynthesis of other insect cuticular hydrocarbons and plant-derived fatty acids. The key enzymatic steps—fatty acid synthesis, desaturation, reduction to an aldehyde, and final decarbonylation—are each subject to regulation at the transcriptional level.
The foundational enzymes for producing the C18 precursor fatty acids are fatty acid synthases (FASs). The expression of FAS genes is a fundamental and regulated process in most organisms. Following synthesis, the introduction of double bonds into the saturated fatty acid backbone is catalyzed by fatty acid desaturases (FADs). The specific desaturases required depend on the precursor fatty acid. For instance, the production of linoleic acid (a potential precursor) from oleic acid requires a Δ12-desaturase, while the synthesis of α-linolenic acid from linoleic acid requires a Δ15-desaturase. The genes encoding these desaturases are well-characterized. In plants, the expression of FAD genes can be influenced by hormones like ethylene, which has been shown to increase the accumulation of linoleic and α-linolenic acids in Camellia oleifera by upregulating FAD gene expression. frontiersin.org
Furthermore, feedback regulation mechanisms are known to control fatty acid biosynthesis. The end-products of a pathway can inhibit or suppress the expression of key biosynthetic genes. For instance, α-linolenic acid has been demonstrated to suppress the expression of sterol regulatory element-binding proteins (SREBPs), which are crucial transcription factors that activate the expression of genes involved in fatty acid and cholesterol biosynthesis. nih.gov This type of feedback loop could play a role in modulating the level of precursor available for this compound synthesis, thereby controlling its production.
Table 1: Key Enzyme Classes and Corresponding Gene Families in the Biosynthesis of this compound
| Enzyme Class | Gene Family | Function |
| Fatty Acid Synthase | FAS | De novo synthesis of fatty acid precursors |
| Fatty Acid Desaturase | FAD | Introduction of double bonds into fatty acid chains |
| Fatty Acyl-CoA Reductase | FAR | Reduction of fatty acyl-CoAs to fatty aldehydes |
| Cytochrome P450 | CYP | Oxidative decarbonylation of fatty aldehydes to hydrocarbons |
Precursor Utilization and Metabolic Flux in this compound Production
The production of this compound is intrinsically linked to the central fatty acid metabolism of the organism. The primary precursors are long-chain polyunsaturated fatty acids, with α-linolenic acid (ALA; C18:3) being a strong candidate due to its 18-carbon backbone and three double bonds. researchgate.netresearchgate.net The biosynthesis of the final C17 triene from a C18 precursor necessitates a chain-shortening event, likely an oxidative decarbonylation.
The metabolic flux towards this compound is influenced by the availability of its C18 precursor. This precursor pool is, in turn, dependent on the organism's diet and its own de novo synthesis and modification capabilities. For many organisms, essential fatty acids like linoleic acid and α-linolenic acid must be obtained from the diet. Once ingested or synthesized, these fatty acids enter a complex metabolic network where they can be directed towards several competing pathways.
One major competing pathway is β-oxidation, where fatty acids are broken down to produce energy in the form of ATP. Studies on ALA metabolism in humans have shown that a significant portion of ingested ALA is catabolized via β-oxidation rather than being converted to longer-chain polyunsaturated fatty acids. researchgate.net This indicates that the diversion of the precursor pool towards energy production can be a significant factor limiting the yield of derived compounds like this compound.
Another competing route is the incorporation of the precursor fatty acids into complex lipids, such as phospholipids (B1166683) and triacylglycerols, which are essential for membrane structure and energy storage. The partitioning of the precursor between storage, catabolism, and conversion to hydrocarbons is a critical control point for metabolic flux.
Ecological and Biological Functions of Z,z Heptadeca 1,8,11 Triene Non Human Focus
The ecological and biological significance of (Z,Z)-Heptadeca-1,8,11-triene is primarily centered on its role as a semiochemical and as a crucial component of the insect cuticle.
Role in Interspecies Communication and Semiochemical Signaling
This compound is a key component of the complex blend of cuticular hydrocarbons (CHCs) that coat the exoskeleton of many insects. nih.govunits.it These hydrocarbons are not merely a waxy layer for protection; they are a vital medium for chemical communication. The specific composition and ratio of CHCs, including trienes like this compound, create a unique chemical signature for a species. nih.govnih.gov
Cuticular Hydrocarbon (CHC) Profiles as Communication Cues
The external surface of an insect is covered in a species-specific mixture of these stable, long-chain hydrocarbons. nih.gov This chemical profile, or "chemoprofile," acts as a form of identification, allowing insects to recognize members of their own species. The analysis of CHC profiles, often through techniques like gas chromatography-mass spectrometry (GC-MS), has become a valuable tool for the taxonomic differentiation of insect species. nih.govresearchgate.net Even subtle variations in the CHC blend can convey a wealth of information.
Implications in Insect Pheromonal Activity (e.g., Mate Recognition, Species Recognition)
Within the broader context of CHCs, specific compounds often take on more specialized roles as pheromones, chemical signals that trigger a social response in members of the same species. While direct research on this compound as a specific pheromone is limited, the structural class to which it belongs—polyunsaturated hydrocarbons—is known to be involved in pheromonal activity. ontosight.ai For instance, similar polyunsaturated hydrocarbons have been identified as sex pheromones in various insect species, playing a crucial role in attracting mates and initiating courtship behaviors. ontosight.airesearchgate.net
The specificity of these chemical signals is paramount for reproductive success, preventing interbreeding between closely related species. The presence and particular ratio of compounds like this compound within the CHC profile contribute to this species-specific signal, ensuring that mating efforts are directed towards conspecifics. nih.gov
Broader Roles in Chemical Ecology (e.g., Kairomones, Allomones)
The chemical signals emitted by insects are not only perceived by their own species but can also be intercepted by others, leading to broader ecological interactions.
Kairomones: These are semiochemicals that benefit the receiver but not the emitter. For example, a predator or parasitoid may use the CHCs of its prey or host to locate them. While there is no specific evidence of this compound acting as a kairomone, host insects are known to produce a variety of hydrocarbons and other chemicals that natural enemies use to their advantage in foraging. cirad.frusda.gov
Allomones: These chemicals benefit the emitter but not the receiver. For instance, some insects secrete compounds that deter predators. The role of this compound as an allomone has not been explicitly documented.
Contribution to Biological Barrier Integrity and Physiological Homeostasis
Beyond its role in communication, this compound is integral to the physiological well-being of insects by contributing to the properties of their cuticle.
Impact on Cuticular Properties and Flexibility
The insect cuticle is not a rigid, static structure; it must be flexible to allow for movement. The mixture of different hydrocarbons, including both saturated and unsaturated molecules, influences the physical properties of the epicuticle. The presence of double bonds in alkenes and trienes can affect the packing of the hydrocarbon chains, contributing to the fluidity and flexibility of the cuticular layer.
Interactions with Biological Macromolecules and Cellular Pathways (In Vitro and In Vivo, Non-Human)
The biological activity of a compound is intrinsically linked to its ability to interact with and modulate the function of biological macromolecules. Although direct studies on this compound are limited, research on analogous polyacetylenic compounds offers significant insights into potential molecular recognition mechanisms.
The interaction of polyacetylenes with proteins and cellular pathways is a key area of investigation. For instance, various plant-derived polyacetylenes have been shown to engage with critical cellular signaling cascades. These bioactive molecules can directly or indirectly influence biological processes such as cellular cycle arrest and the activation or suppression of transcription factors. preprints.org
Molecular docking studies on certain polyacetylene derivatives have revealed their potential to bind to the active sites of various enzymes. For example, polyacetylene glycosides have demonstrated the ability to inhibit butyrylcholinesterase (BchE) and 5-lipoxygenase (5-LOX), enzymes implicated in neuroinflammatory disorders. mdpi.com The binding affinity of these compounds to the enzyme's active site is a crucial aspect of their inhibitory activity. mdpi.com This suggests that this compound, with its unsaturated structure, may also exhibit specific binding affinities for certain proteins, thereby influencing their function.
Furthermore, some polyacetylenes have been found to interact with transport proteins. For instance, certain polyacetylenes can inhibit the function of ABCG2, a transporter protein that plays a role in multidrug resistance. preprints.org This interaction was observed through the inhibition of substrate uptake in insect cell membrane vesicles overexpressing ABCG2. preprints.org
The table below summarizes the observed interactions of related polyacetylenes with various biological macromolecules.
| Compound Class/Example | Interacting Macromolecule/Pathway | Organism/System | Observed Effect |
| Falcarinol-type polyacetylenes | Cellular signaling pathways (e.g., STAT3) | In vitro (cancer cell lines) | Suppression of signaling pathways preprints.org |
| Polyacetylene glycosides | Butyrylcholinesterase (BchE), 5-Lipoxygenase (5-LOX) | In vitro (enzyme assays) | Dual inhibition of enzyme activity mdpi.com |
| Polyacetylenes | ABCG2 transporter protein | In vitro (insect cell membrane vesicles) | Inhibition of transporter function preprints.org |
| Falcarinol and its derivatives | Ergosterol biosynthesis pathway | Candida albicans, Aspergillus fumigatus | Interference with fungal membrane integrity researchgate.net |
The biotransformation of this compound is likely to involve enzymatic pathways that are common for long-chain unsaturated hydrocarbons. The biosynthesis of many polyacetylenes originates from fatty acids, undergoing a series of desaturation and modification steps. nih.gov
A key process in the biotransformation of alkenes is epoxidation. Fungal unspecific peroxygenases (UPOs) have been shown to catalyze the epoxidation of long-chain terminal alkenes. nih.gov These extracellular enzymes utilize hydrogen peroxide to introduce an epoxide group, a highly reactive functional group that can lead to further transformations. nih.gov While this compound is not a terminal alkene, the presence of multiple double bonds provides potential sites for similar enzymatic modifications.
In some mite species, a structurally related compound, (Z,Z)-8,11-heptadecadienyl formate (B1220265), has been identified. mdpi.com It is hypothesized that its biosynthesis proceeds from linoleic acid, a common C18 fatty acid, through a novel chain-shortening mechanism. mdpi.com This suggests that the C17 backbone of this compound could also be derived from common fatty acid precursors through enzymatic decarboxylation or other chain-shortening reactions.
The biosynthesis of conjugated triene fatty acids in plants, such as calendic acid from marigold seeds, involves the abstraction of a hydrogen atom from a polyunsaturated fatty acid like linoleic acid by a specialized enzyme system. rsc.org This initial step leads to the formation of a radical intermediate that can be further transformed into the final triene product. rsc.org This provides a plausible model for the formation of the conjugated double bond system in related compounds and potentially in this compound.
The table below outlines some of the known enzymatic transformations of related long-chain unsaturated hydrocarbons.
| Substrate Class | Enzyme/Enzyme System | Transformation | Organism |
| Long-chain terminal alkenes (C12-C20) | Fungal unspecific peroxygenases (UPOs) | Epoxidation | Cyclocybe aegerita, Marasmius rotula, etc. nih.gov |
| Linoleic acid | Putative enzyme system | Chain-shortening and formate formation | Sancassania sp. Sasagawa (mite) mdpi.com |
| Linoleic acid | Plant desaturase/oxygenase system | Formation of conjugated trienoic acid | Calendula officinalis (Marigold) rsc.org |
Analytical Research Techniques for Structural Elucidation and Characterization of Z,z Heptadeca 1,8,11 Triene
Advanced Spectroscopic Methods for Structure Determination
Spectroscopy is the primary tool for elucidating the structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, chemists can map out the molecular framework, identify functional groups, and ascertain the electronic environment of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information on the connectivity of atoms and their spatial relationships. For (Z,Z)-Heptadeca-1,8,11-triene, both ¹H and ¹³C NMR would be essential.
¹H NMR would provide information about the different types of protons in the molecule. The spectrum would be characterized by:
Olefinic Protons: Signals for the protons on the double bonds (=C-H) would appear in the downfield region, typically between 5.3 and 5.5 ppm. The multiplicity of these signals (e.g., triplet of triplets) and their coupling constants are crucial for confirming the Z (cis) stereochemistry. For Z-alkenes, the vicinal coupling constant (³J_HH) is typically in the range of 7-12 Hz.
Allylic Protons: The protons on the carbons adjacent to the double bonds (e.g., at C-7, C-10, C-13) would resonate around 2.0-2.3 ppm. These signals are often complex due to coupling with multiple neighboring protons.
Aliphatic Protons: The protons of the methylene (B1212753) (-CH₂-) groups in the long saturated chains would appear in the upfield region, between 1.2 and 1.4 ppm.
Terminal Methyl Protons: The -CH₃ group at the end of the chain (C-17) would produce a characteristic triplet signal around 0.9 ppm.
¹³C NMR provides information on the carbon skeleton. A database entry for this compound indicates the presence of a ¹³C NMR spectrum. researchgate.netspectrabase.com The expected chemical shifts would be:
Olefinic Carbons: The sp²-hybridized carbons of the double bonds would resonate in the downfield region, approximately between 125 and 135 ppm.
Aliphatic Carbons: The sp³-hybridized carbons of the methylene and methyl groups would appear in the upfield region, typically from 14 to 35 ppm.
2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign these signals.
COSY would reveal which protons are coupled to each other, confirming the sequence of methylene groups and their connection to the olefinic protons.
HSQC would correlate each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) could further confirm the structure by showing correlations between protons and carbons that are two or three bonds apart.
The stereochemistry of the double bonds is confirmed primarily by the coupling constants in the ¹H NMR spectrum and through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which show through-space correlations between protons that are close to each other, a key feature for protons on the same side of a Z-double bond.
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns. For a volatile, nonpolar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most common approach. researchgate.netspectrabase.comnist.gov
In a typical Electron Ionization (EI) mass spectrum, the molecule would exhibit a molecular ion peak (M⁺·) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (234.43 g/mol for C₁₇H₃₀). guidechem.comchemspider.comchemeo.comfoodb.calookchem.comthegoodscentscompany.comnih.gov The fragmentation pattern for a long-chain alkene is characterized by a series of peaks separated by 14 mass units (corresponding to -CH₂- groups). libretexts.org Key fragmentation would occur at the allylic positions (the C-C bonds adjacent to the double bonds), as these are weakened. This would lead to the formation of characteristic carbocation fragments.
While standard EI-MS can confirm the molecular weight and hydrocarbon nature, locating the exact position of the double bonds can be challenging. To overcome this, derivatization techniques are often employed prior to GC-MS analysis. For instance, reaction with dimethyl disulfide (DMDS) forms an adduct that, upon fragmentation in the mass spectrometer, cleaves specifically at the carbons that were part of the original double bond, allowing for their unambiguous assignment. wikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is less common for nonpolar hydrocarbons but can be used, particularly with techniques like Atmospheric Pressure Chemical Ionization (APCI), which is suitable for less polar compounds.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. spectroscopyonline.com These two methods are complementary; a vibrational mode that is weak or inactive in IR may be strong in Raman, and vice versa. For a molecule with a center of symmetry, a given mode cannot be both IR and Raman active, but for a molecule like this compound which lacks such symmetry, many vibrations can be active in both. stackexchange.com
Infrared (IR) Spectroscopy detects vibrations that cause a change in the molecule's dipole moment. A vapor phase IR spectrum is noted to be available for this compound. spectrabase.com The key expected absorption bands for this compound are:
=C-H Stretch: A peak just above 3000 cm⁻¹ (typically 3010-3030 cm⁻¹) is characteristic of C-H bonds on a double bond. orgchemboulder.comlibretexts.orgdummies.com This is a key diagnostic feature to distinguish from a fully saturated hydrocarbon.
-C-H Stretch: A strong, sharp set of peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arises from the numerous C-H bonds in the aliphatic methylene and methyl groups. spectroscopyonline.comlibretexts.orglibretexts.org
C=C Stretch: A medium-to-weak absorption around 1640-1660 cm⁻¹ corresponds to the stretching of the C=C double bonds. orgchemboulder.comdummies.com For Z (cis) isomers, this peak is generally present and of moderate intensity.
-C-H Bend: Various bending (scissoring, rocking) vibrations for the CH₂ and CH₃ groups appear in the fingerprint region (below 1500 cm⁻¹), such as at ~1465 cm⁻¹ and ~1375 cm⁻¹. libretexts.org A characteristic out-of-plane bend for the cis =C-H groups is expected around 700 cm⁻¹.
Raman Spectroscopy detects vibrations that cause a change in the molecule's polarizability. For this compound, Raman spectroscopy would be particularly effective for observing the carbon-carbon bonds.
C=C Stretch: The C=C stretching vibration, which is sometimes weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum in the 1640-1660 cm⁻¹ region. nih.gov
C-C Stretch: The backbone of C-C single bonds gives rise to a series of peaks in the 800-1200 cm⁻¹ region.
C-H Stretches: Both sp² and sp³ C-H stretches are also visible in the Raman spectrum, complementing the IR data. doitpoms.ac.uk
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, and it is particularly sensitive to the presence of conjugated π-systems. In a conjugated system, alternating single and double bonds create a delocalized system of π-electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
In this compound, the three double bonds at positions 1, 8, and 11 are separated by multiple single bonds. This arrangement means the double bonds are isolated or non-conjugated . As a result, the molecule lacks the extended π-system that would allow it to absorb light in the near-UV or visible regions of the electromagnetic spectrum. The electronic transitions (π → π*) for isolated double bonds require higher energy, corresponding to wavelengths in the far-UV region (typically < 200 nm). Therefore, a UV-Vis spectrum of this compound recorded from 200 nm to 800 nm would show no significant absorbance peaks, and the compound would be colorless.
Chromatographic Separation and Isolation Methodologies
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
Gas Chromatography (GC) is the ideal technique for separating and analyzing volatile compounds like this compound. nist.gov The compound is vaporized and swept by a carrier gas (mobile phase) through a long, thin capillary column coated with a stationary phase.
Columns: A non-polar or mid-polarity column, such as one with a polydimethylsiloxane (B3030410) (PDMS) or a (5%-phenyl)-methylpolysiloxane stationary phase, would be suitable. fsu.edu
Separation: Separation is based on the compound's boiling point and its interaction with the stationary phase. Long-chain hydrocarbons are typically analyzed using a temperature program where the column temperature is gradually increased to ensure that components with different boiling points elute as sharp peaks. fsu.eduresearchgate.nets4science.atlotusinstruments.comresearchgate.net Alkenes often elute slightly earlier than their corresponding alkanes of the same carbon number on standard non-polar columns. orgchemboulder.com
Detection: A Flame Ionization Detector (FID) is commonly used for hydrocarbons as it provides high sensitivity and a response proportional to the mass of carbon.
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is a powerful separation technique for a wide range of compounds. For a nonpolar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. wikipedia.orgnih.gov
Stationary Phase: The stationary phase is nonpolar, most commonly silica (B1680970) particles that have been chemically modified with C18 (octadecyl) alkyl chains. researchgate.net
Mobile Phase: The mobile phase is polar, typically a mixture of water with an organic solvent like acetonitrile (B52724) or methanol. researchgate.netwikipedia.orgresearchgate.net To elute a nonpolar compound like this triene, a high percentage of the organic solvent would be required.
Separation Principle: In RP-HPLC, more polar compounds elute first, while nonpolar compounds are retained longer due to hydrophobic interactions with the stationary phase. wikipedia.orgaocs.org The retention time of this compound would be relatively long compared to more polar molecules. RP-HPLC is excellent for separating isomers and purifying compounds from less- or more-polar impurities. aps.org
Chiral HPLC: Since this compound is an achiral molecule (it has no stereocenters and is not dissymmetric), chiral HPLC is not a relevant technique for its analysis or separation. This technique is specifically designed to separate enantiomers of chiral compounds.
Preparative Chromatography for Pure Compound Isolation
The isolation of this compound in a high state of purity is a critical prerequisite for its accurate structural and functional analysis. Preparative chromatography is an indispensable technique for this purpose, allowing for the separation of the target compound from complex mixtures, including other isomers.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for the preparative separation of cis- and trans-isomers of unsaturated compounds. nih.gov In a typical application for separating unsaturated fatty acid methyl esters, which are structurally related to heptadecatrienes, an isocratic RP-HPLC method can be employed. nih.gov The use of a C18 column, such as a COSMOSIL Cholester or TSKgel ODS-100Z, with a simple mobile phase like acetonitrile, has proven effective in separating geometric isomers. nih.gov This approach leverages the subtle differences in polarity and shape between cis and trans configurations, enabling their distinct elution and collection. nih.gov For this compound, a similar strategy would be employed to isolate it from potential (E,Z), (Z,E), or (E,E) isomers that may be present as byproducts of a chemical synthesis. The reproducibility of such separations can be very high, often exceeding 98%, ensuring the collection of a highly purified sample. nih.gov
Simulated moving bed (SMB) chromatography represents another advanced preparative technique applicable to the purification of polyunsaturated hydrocarbons. google.com This continuous separation process offers high throughput and solvent efficiency, making it suitable for larger-scale isolation. google.com The system simulates the counter-current movement of a solid adsorbent and a liquid eluent, allowing for the effective separation of components based on their affinity for the stationary phase. google.com
Table 1: Comparison of Preparative Chromatography Techniques for Isomer Isolation
| Technique | Stationary Phase Example | Mobile Phase Example | Principle of Separation | Key Advantage |
| Preparative RP-HPLC | C18-functionalized silica | Acetonitrile | Differential partitioning based on polarity and molecular shape | High resolution for cis/trans isomer separation |
| Simulated Moving Bed (SMB) Chromatography | Varies (e.g., silica, polymer-based) | Eluent tailored to sample | Continuous counter-current simulated movement | High throughput and solvent efficiency |
Microscopic and Imaging Techniques for Molecular Visualization
Direct visualization of individual molecules provides unambiguous confirmation of their structure. Advanced microscopy techniques operating under highly controlled conditions can achieve this feat.
Cryogenic Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique capable of imaging individual atoms and molecules with sub-nanometer precision. nih.gov To visualize a molecule like this compound, it would first be adsorbed onto an atomically flat and conductive surface, such as a Au(111) crystal. nih.gov The entire system is then cooled to cryogenic temperatures, typically using liquid helium or a closed-cycle cryostat, to minimize thermal drift and ensure the stability of the molecule on the surface. nih.govarxiv.org
An STM operates by scanning a sharp metallic tip over the surface at a distance of only a few angstroms. By applying a bias voltage between the tip and the sample, electrons can tunnel across the vacuum gap, generating a measurable tunneling current. The magnitude of this current is exponentially dependent on the tip-sample distance, providing exquisite topographical contrast. aps.org
Computational Chemistry Approaches for Structural and Conformational Analysis
Computational chemistry provides indispensable tools for investigating the structural and energetic properties of molecules, offering insights that complement experimental findings.
Molecular dynamics (MD) simulations are a powerful computational method for studying the behavior of complex hydrocarbon systems at an atomic level. nih.govshareok.org These simulations can model the conformational dynamics of this compound, revealing how the flexible aliphatic chain moves and folds over time. nih.gov By simulating the molecule in a vacuum or in a solvent, researchers can understand the distribution of dihedral angles along the chain and identify the most probable molecular conformations. nih.gov
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a high level of accuracy in predicting molecular properties. epa.gov These methods can be used to determine the relative stabilities of different isomers of heptadeca-1,8,11-triene. nih.gov
The stability of alkene isomers is influenced by factors such as steric strain and hyperconjugation. libretexts.orglibretexts.org Generally, trans (E) isomers are more stable than their cis (Z) counterparts due to reduced steric hindrance. libretexts.orglibretexts.org For a molecule with multiple double bonds like this compound, quantum chemical calculations can quantify the energy differences between it and other stereoisomers (e.g., (E,Z), (Z,E), (E,E)). This is often done by calculating the heat of hydrogenation for each isomer; a more negative (i.e., more exothermic) heat of hydrogenation indicates a less stable initial alkene. youtube.com
Furthermore, these calculations can predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy), which can then be compared with experimental data to confirm the structure of the isolated compound.
Table 2: Predicted Relative Stability of Alkene Isomers
| Isomer Type | General Relative Stability | Primary Reason |
| trans (E) | More Stable | Less steric strain between substituent groups. libretexts.orglibretexts.org |
| cis (Z) | Less Stable | Steric strain between substituent groups on the same side of the double bond. libretexts.orglibretexts.org |
Future Directions and Emerging Research Avenues for Z,z Heptadeca 1,8,11 Triene
Exploration of Undiscovered Biological Functions and Ecological Roles
The current understanding of the biological activities of (Z,Z)-Heptadeca-1,8,11-triene is in its infancy. However, the known functions of structurally similar molecules offer compelling hypotheses for future research.
A primary area of investigation should be its potential as an allelochemical . Its parent compound, aplotaxene, has been identified as a moderately phytotoxic agent in the roots of invasive thistle species like Carduus nutans and C. acanthoides, suggesting a role in plant-plant interactions. researchgate.netmdpi.com Future studies could explore whether this compound exhibits similar or complementary allelopathic properties, potentially acting as a germination inhibitor or growth regulator against competing plant species.
Furthermore, the world of insect chemical ecology presents a vast landscape for discovering the functions of this triene. Long-chain hydrocarbons are fundamental to insect communication, acting as pheromones that mediate mating, aggregation, and alarm behaviors. researchgate.net The specific stereochemistry of the double bonds in this compound suggests it could be a highly specific signaling molecule for a particular insect species. Moreover, cuticular hydrocarbons, including polyenes, play a crucial role in preventing desiccation in insects. nih.gov Research into the presence and role of this compound on the cuticle of various insect species could reveal its importance in their survival and adaptation to different environments. The fatty acid composition of insects also influences their nutritional value to predators, indicating that the presence of this triene could have cascading effects on the food web. earth.comresearchgate.net
The potential for pharmacological activity also warrants investigation. Aplotaxene has been reported to possess anti-inflammatory, antioxidant, and anticholinesterase properties. researchgate.net It is plausible that this compound, as a derivative, may share some of these bioactivities. Screening this compound against a panel of human and animal cell lines could uncover novel therapeutic applications.
Advancements in Stereoselective and Sustainable Synthetic Methodologies
The precise arrangement of the double bonds in this compound presents a significant challenge for chemical synthesis. Future research in this area should focus on developing highly stereoselective and sustainable methods for its production.
Modern catalytic methods offer promising solutions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, are powerful tools for forming carbon-carbon bonds and can be adapted for the stereospecific synthesis of polyenes. youtube.com Recent advancements in ligand design have enabled stereodivergent synthesis, allowing for the selective formation of either (E) or (Z) double bonds from a common precursor, a strategy that could be pivotal for synthesizing the (Z,Z) isomer of heptadeca-1,8,11-triene. nih.gov Ruthenium-catalyzed reactions also represent an environmentally benign and step-economic approach for constructing polyene motifs. nih.govacs.org
The development of building-block strategies could revolutionize the synthesis of this and other polyenes. This approach involves the iterative coupling of small, bifunctional building blocks to construct complex molecules, offering flexibility and efficiency. nih.gov Designing a set of building blocks that can be assembled to create the C17 backbone with the desired (Z,Z) stereochemistry would be a significant step forward.
Furthermore, exploring biocatalysis and chemoenzymatic approaches could lead to more sustainable synthetic routes. Utilizing enzymes such as lipases or desaturases in the synthetic pathway could offer high stereoselectivity under mild reaction conditions, reducing the need for harsh reagents and protecting groups.
| Synthetic Approach | Key Features | Potential for this compound |
| Palladium-Catalyzed Cross-Coupling | High efficiency in C-C bond formation; potential for stereocontrol through ligand design. | Highly suitable for the stereospecific introduction of the (Z,Z)-diene system. |
| Ruthenium-Catalyzed Metathesis | Environmentally benign; step-economic for polyene construction. | A promising green chemistry approach for the synthesis of the triene backbone. |
| Building-Block Synthesis | Modular and flexible; allows for the rapid generation of diverse polyenes. | Could enable the systematic and efficient construction of the target molecule and its analogs. |
| Organoborane Chemistry | Versatile for the stereoselective synthesis of alkenes. | Can be employed for the controlled formation of the Z-configured double bonds. digitellinc.com |
Development of Integrated Analytical Platforms for Complex Natural Product Mixtures
Identifying and quantifying this compound within complex biological matrices requires sophisticated analytical techniques. Future research should focus on developing integrated platforms that offer high sensitivity, selectivity, and throughput.
Advanced chromatographic techniques are central to this endeavor. While gas chromatography-mass spectrometry (GC-MS) is a standard method for analyzing volatile compounds, the complexity of natural extracts often necessitates higher resolution. researchgate.netbohrium.com Multi-dimensional GC-MS (GCxGC-MS) can provide enhanced separation of isomeric and isobaric compounds, which is crucial for distinguishing this compound from other hydrocarbons.
Real-time mass spectrometry techniques offer the advantage of rapid analysis without extensive sample preparation. Proton-transfer-reaction mass spectrometry (PTR-MS), selected ion flow tube mass spectrometry (SIFT-MS), and direct analysis in real time mass spectrometry (DART-MS) are powerful tools for the online monitoring of volatile organic compounds (VOCs) emitted from living organisms. researchgate.netrsc.orgrsc.org These methods could be employed to study the release of this compound from plants or insects in response to environmental stimuli. For non-volatile or larger polyenes, silver-assisted laser desorption/ionization mass spectrometry (Ag-LDI-MS) has shown promise for detecting very long-chain hydrocarbons that are often missed by conventional GC-MS. nih.gov
| Analytical Platform | Key Advantages | Application for this compound |
| Multi-dimensional GC-MS (GCxGC-MS) | Enhanced separation of complex mixtures. | Resolving isomeric hydrocarbons in natural extracts. |
| Proton-Transfer-Reaction MS (PTR-MS) | Real-time, high-sensitivity analysis of VOCs. | Monitoring the emission of the triene from biological sources. |
| Direct Analysis in Real Time MS (DART-MS) | Rapid analysis of samples in their native state. | High-throughput screening of plant and insect tissues. |
| Silver-Assisted LDI-MS | Detection of a broad range of hydrocarbon chain lengths. | Analysis of very long-chain polyenes related to the target compound. |
Bioengineering Approaches for Enhanced Production in Heterologous Systems
The low natural abundance of this compound necessitates the development of efficient and scalable production methods. Metabolic engineering of microbial hosts offers a promising avenue for the sustainable production of this and other valuable polyenes.
Yeast systems , such as Saccharomyces cerevisiae and oleaginous yeasts like Yarrowia lipolytica, are attractive platforms for hydrocarbon production. nih.govfrontiersin.orgtudelft.nlmdpi.com These organisms have well-characterized genetics and are robust for industrial-scale fermentation. Future research should focus on introducing and optimizing a biosynthetic pathway for this compound in these hosts. This would likely involve the heterologous expression of specific desaturase and fatty acyl-CoA reductase enzymes.
Bacterial systems , including Escherichia coli and Rhodococcus species, have also been successfully engineered for the production of polyenes and other hydrocarbons. rsc.org The discovery of cryptic iterative polyketide synthases (iPKS) in bacteria that can generate extended polyenes opens up new possibilities for producing novel and complex molecules. rsc.org
A key challenge will be to identify the specific enzymes responsible for the biosynthesis of this compound in its natural source. Once identified, the corresponding genes can be transferred to a suitable microbial host. Further optimization of the host's metabolism to increase the precursor supply (e.g., acetyl-CoA and fatty acids) will be crucial for achieving high yields.
Investigation of Evolutionary Aspects in Polyene Biosynthesis and Function
Understanding the evolutionary origins of this compound and its biosynthetic pathway can provide profound insights into its function and the diversification of chemical signaling in nature.
Phylogenetic analysis of biosynthetic gene clusters is a powerful approach to trace the evolution of polyene production. Studies on polyketide synthase (PKS) gene clusters in bacteria have revealed the evolutionary pathways leading to the vast diversity of polyene antibiotics. researchgate.netresearchgate.net A similar approach, focusing on the gene clusters responsible for producing long-chain hydrocarbons in plants and insects, could illuminate the evolutionary history of this compound. Recent research has shown that terpene and aryl polyene biosynthetic gene clusters are strongly conserved phylogenetically in phytobiomes. asm.org
The evolution of desaturase enzymes is particularly relevant. The diversity of insect pheromones is largely due to the evolution of desaturases with varied substrate specificities and the ability to introduce double bonds at different positions and with different stereochemistries. nih.govnih.gov The discovery of multifunctional desaturases in insects, capable of catalyzing multiple desaturation steps in a biosynthetic pathway, highlights the evolutionary plasticity of these enzymes. pnas.org Investigating the desaturases involved in the biosynthesis of this compound could reveal novel enzymatic functions and provide a deeper understanding of how chemical diversity is generated in nature.
By exploring these future research directions, the scientific community can begin to unravel the mysteries surrounding this compound, paving the way for potential applications in agriculture, medicine, and biotechnology.
Q & A
Q. What analytical methods are recommended for identifying and quantifying (Z,Z)-Heptadeca-1,8,11-triene in complex mixtures?
Gas chromatography-mass spectrometry (GC-MS) is the primary method. Key parameters include a non-polar column (e.g., DB-5MS), split/splitless injection mode, and electron ionization (EI) at 70 eV. Retention indices (e.g., 49.587 minutes under specific conditions) and fragmentation patterns (e.g., base peak at m/z 67, with prominent ions at m/z 81, 55, and 54) are critical for identification . Quantification requires calibration curves using certified standards and normalization against internal standards (e.g., alkane series).
Q. How can researchers ensure reproducibility in synthesizing this compound?
Reproducibility depends on stereochemical control during synthesis. Titanium-catalyzed cyclomagnesiation protocols (e.g., using Cp₂TiCl₂ and EtMgBr) can achieve Z-selectivity . Document reaction conditions rigorously, including catalyst loading (e.g., 5 mol%), solvent purity (e.g., anhydrous THF), and temperature gradients. Validate product purity via TLC (silica gel, anisic aldehyde developer) and column chromatography (Acrus silica gel, 0.060–0.200 mm particle size) .
Q. What safety protocols are essential when handling this compound?
While specific safety data for this compound are limited, analogous alkenes (e.g., 1-heptadecene) indicate flammability (H226 hazard code). Use explosion-proof equipment (P242), avoid ignition sources (P233), and store in airtight containers under inert gas (P240) . Conduct risk assessments under OSHA HCS guidelines and ensure fume hoods for volatile handling.
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize experimental conditions for studying this compound bioactivity?
RSM is effective for multifactorial optimization. For example, a D-optimal design with central composite rotatability can evaluate variables like pheromone concentration (e.g., 0.1–5.0 mg) and spatial aggregation . Analyze curvature using ANOVA in software like Design-Expert (v.8.0) and validate models via lack-of-fit tests. This approach resolves non-linear interactions, such as triene efficacy in disrupting insect orientation .
Q. What spectroscopic techniques resolve structural ambiguities in this compound derivatives?
High-resolution electrospray ionization mass spectrometry (HRESIMS) confirms molecular formulas (e.g., m/z 234.42 [M]⁺). For stereochemistry, use ¹H-¹H COSY and NOESY NMR to assign coupling constants and spatial proximity of double bonds. Compare spectral data (e.g., δ 5.3–5.5 ppm for allylic protons) with literature values for Z-configuration .
Q. How do extraction methods influence the stability and yield of this compound in plant matrices?
Volatile compounds degrade under heat; freeze-drying (lyophilization) preserves integrity better than oven-drying. For example, in Arctium lappa root, HD50/ND (hot air drying at 50°C) retained 2.42 ng/g of related trienes, while VD70/ND (vacuum drying at 70°C) reduced degradation by 30% . Optimize solvent systems (e.g., hexane:acetone 9:1) to minimize oxidation.
Critical Analysis and Experimental Design
Q. How to address contradictions in reported bioactivities of this compound across studies?
Perform meta-analyses using PRISMA guidelines. Search databases (Web of Science, PubMed) with keywords like "heptadecatriene AND bioactivity." Code variables (e.g., assay type, concentration range) and assess heterogeneity via I² statistics. Contradictions may arise from differing solvent carriers (e.g., DMSO vs. ethanol) or biological models (in vitro vs. field trials) .
Q. What controls are necessary in bioassays evaluating this compound’s allelopathic effects?
Include solvent-only controls (e.g., 0.1% Tween-80) and positive controls (e.g., β-caryophyllene for terpene bioactivity). Replicate treatments ≥3 times with randomized block designs. For plant assays, monitor soil pH and microbial activity to isolate compound-specific effects .
Q. How to design stereoselective synthesis routes for this compound with minimal byproducts?
Utilize Sharpless asymmetric epoxidation or Wittig reactions with ylides favoring Z-alkenes. For example, (6Z)-heptadeca-1,2,6-triene precursors can undergo cross-cyclomagnesiation with 2-(trideca-11,12-dien-1-yloxy)tetrahydro-2H-pyran under Cp₂TiCl₂ catalysis (yields >75%, purity >95%) .
Data Presentation and Reproducibility
Q. What metadata should accompany publications on this compound to ensure reproducibility?
Include:
- Synthesis : Catalyst lot numbers, solvent drying methods (e.g., molecular sieves), and reaction monitoring intervals.
- Analytical : GC-MS parameters (column type, ionization voltage), NMR spectrometer frequencies, and purity thresholds (e.g., ≥98% by HPLC).
- Bioassays : Organism strain/voucher numbers, incubation conditions (temperature, humidity), and statistical software versions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
